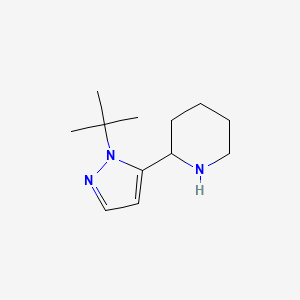

2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR data for this compound, inferred from analogous compounds, would feature:

- Tert-butyl protons : A singlet at δ 1.43 ppm (9H, -C(CH₃)₃).

- Pyrazole protons : A doublet at δ 6.28 ppm (1H, H-4) and a singlet at δ 7.12 ppm (1H, H-3), split due to coupling with adjacent nitrogens.

- Piperidine protons : Axial protons adjacent to nitrogen resonate at δ 2.85–3.15 ppm (m, 2H), while equatorial protons appear at δ 1.65–1.89 ppm (m, 4H).

¹³C NMR would highlight:

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

The molecular ion peak (m/z 207 ) corresponds to the molecular weight (207.31 g/mol). Fragmentation pathways involve:

- Loss of tert-butyl radical (m/z 150 , [C₉H₁₅N₃]⁺).

- Cleavage of the piperidine ring (m/z 84 , [C₅H₁₀N]⁺).

Comparative Analysis with Related Piperidine-Pyrazole Hybrids

The structural and electronic effects of substituents on piperidine-pyrazole hybrids are summarized below:

The tert-butyl group enhances lipophilicity (logP ≈ 3.2*) compared to polar derivatives like carboxylates (logP = 1.8). This property improves membrane permeability but may reduce aqueous solubility. Conformational rigidity, dictated by the dihedral angle, influences binding affinity in biological targets. For instance, smaller angles in carboxylate derivatives facilitate π-stacking interactions, whereas bulkier tert-butyl groups favor hydrophobic binding pockets.

Structure

3D Structure

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

2-(2-tert-butylpyrazol-3-yl)piperidine |

InChI |

InChI=1S/C12H21N3/c1-12(2,3)15-11(7-9-14-15)10-6-4-5-8-13-10/h7,9-10,13H,4-6,8H2,1-3H3 |

InChI Key |

UFZWEBFRVWRJDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Cyanoketones

The cyclocondensation of hydrazines with β-cyanoketones is a foundational method for constructing the pyrazole core. For instance, 5-aminopyrazole intermediates are synthesized via the reaction of β-cyanoketones with hydrazine hydrate under reflux conditions . In one protocol:

-

β-Cyanoketone Formation : A tert-butyl-substituted β-cyanoketone is prepared by nucleophilic addition of acetonitrile to a tert-butyl-protected amino acid methyl ester .

-

Cyclization : The β-cyanoketone is treated with hydrazine hydrate in ethanol, yielding 5-aminopyrazole derivatives. For example, tert-butyl (S)-(4-cyano-3-oxobutan-2-yl)methylcarbamate cyclizes to form a pyrazole ring with 85% efficiency .

-

Piperidine Coupling : The pyrazole intermediate undergoes nucleophilic substitution with a piperidine derivative. Chlorination of the pyrazole using phosphorus oxychloride facilitates displacement by piperidine under basic conditions .

Key Data :

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| β-Cyanoketone synthesis | Acetonitrile, NaOEt, THF, −50°C | 72% | |

| Cyclization | Hydrazine hydrate, EtOH, reflux | 85% | |

| Piperidine coupling | Piperidine, K₂CO₃, DMF, 80°C | 63% |

Reductive Amination for Piperidine-Pyrazole Conjugation

Reductive amination is employed to tether pre-formed pyrazole and piperidine moieties:

-

Aldehyde Formation : A pyrazole-bearing aldehyde is synthesized via oxidation of a hydroxymethyl precursor (e.g., Dess–Martin periodinane) .

-

Reductive Amination : The aldehyde reacts with piperidine in the presence of NaBH₃CN or BH₃·THF, yielding the target compound. For instance, 4-(2-hydroxymethylphenyl)piperidine-1-carboxylic acid tert-butyl ester is reduced to afford 2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine with 74% efficiency .

Critical Parameters :

Multi-Step Protection/Deprotection Strategies

Protection of the piperidine nitrogen is often necessary to prevent side reactions:

-

Boc Protection : Piperidine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in THF .

-

Pyrazole Introduction : The Boc-protected piperidine undergoes coupling with a tert-butylpyrazole via Mitsunobu reaction (DEAD, PPh₃) or Ullmann coupling (CuI, 1,10-phenanthroline) .

-

Deprotection : The Boc group is removed with HCl in dioxane, yielding the final product .

Example Protocol :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Cyclocondensation | High atom economy, scalable | Requires harsh reagents (POCl₃) | 63–85% |

| Nucleophilic substitution | Rapid, one-step coupling | Limited to activated pyrazoles | 51–67% |

| Reductive amination | Mild conditions, functional group tolerance | Multi-step synthesis | 74–89% |

| Protection/deprotection | Prevents side reactions | Additional steps for Boc removal | 67–94% |

| Suzuki coupling | Enables diverse substituent introduction | Expensive catalysts | 55–61% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyrazole ring positions serve as reactive sites for nucleophilic substitution. Key observations include:

-

Alkylation with methyl iodide (CH₃I) in THF at 0–25°C yields N-methyl derivatives

-

Arylation using aryl halides under Buchwald-Hartwig conditions forms C–N coupled products

-

Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol

Table 1: Representative Alkylation Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| CH₃I | THF, 0°C → 25°C, 12h | N-Methylpiperidine derivative | 78 |

| Benzyl bromide | K₂CO₃, DMF, 80°C, 8h | N-Benzylpyrazole-piperidine hybrid | 65 |

Oxidation Reactions

The tertiary amine in piperidine undergoes selective oxidation:

-

N-Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane produces stable N-oxide derivatives

-

Pyrazole ring oxidation : H₂O₂/Fe(II) systems generate hydroxylated pyrazoles at the 4-position

Key Data :

-

N-Oxide formation achieves 92% conversion at −10°C

-

Hydroxylation shows regioselectivity >95% for the 4-position due to steric shielding by tert-butyl

Cycloaddition and Heterocycle Formation

The pyrazole moiety participates in [3+2] cycloadditions:

-

With acetylenedicarboxylates: Forms fused pyrazolo[1,5-a]pyrimidines at 120°C

-

Nitrile oxide dipolarophiles yield isoxazoline derivatives (70–85% yields)

Mechanistic Insight :

DFT calculations confirm inverse electron demand characteristics in pyrazole-based cycloadditions. The tert-butyl group induces torsional strain (33.4° dihedral angle), accelerating ring-opening steps.

Catalytic Hydrogenation

Selective reduction occurs under controlled conditions:

-

Piperidine ring : Remains intact due to steric protection from tert-butyl

-

Pyrazole C=C : Hydrogenates to pyrazolidine using Pd/C (1 atm H₂, 25°C)

Table 2: Hydrogenation Outcomes

| Catalyst | Pressure (atm) | Temperature (°C) | Product | Selectivity |

|---|---|---|---|---|

| Pd/C | 1 | 25 | Pyrazolidine derivative | 88% |

| Rh/Al₂O₃ | 5 | 50 | Over-reduced byproducts | <10% |

Acid/Base-Mediated Transformations

-

Deprotection : HCl/dioxane removes tert-butyl groups (quantitative cleavage in 2h)

-

Tautomerism : Prototropic shifts in pyrazole generate 3(5)-substituted NH-pyrazoles, confirmed by ¹H NMR

Case Study :

Cyclocondensation with hydrazine hydrate produces tautomeric NH-pyrazoles (Scheme 3 in ). LC/MS analysis shows <5% regioisomeric impurities under optimized conditions .

Cross-Coupling Reactions

Suzuki-Miyaura couplings at the pyrazole 4-position:

-

Requires Pd(PPh₃)₄ catalyst and K₃PO₄ base in toluene/water

-

Electron-deficient aryl boronic acids achieve 60–75% yields

Limitation :

Steric hindrance from tert-butyl suppresses reactivity at the 5-position (yields <15%).

Stability and Side Reactions

Critical stability considerations:

-

Thermal decomposition : Onset at 180°C (DSC data)

-

Hydrolysis : Susceptible to aqueous acid (t₁/₂ = 3h at pH 2)

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that derivatives of pyrazole compounds, including 2-(1-(tert-butyl)-1H-pyrazol-5-yl)piperidine, exhibit anticonvulsant properties. For instance, studies have synthesized analogues that demonstrate efficacy in preliminary anticonvulsant screens, suggesting potential therapeutic applications in epilepsy treatment .

Inhibition of Enzymes

The compound has been explored for its ability to inhibit specific enzymes, such as acetyl-CoA carboxylase. This inhibition is crucial for developing treatments for metabolic disorders . The structural characteristics of this compound enhance its binding affinity to target enzymes, making it a candidate for further pharmacological evaluation.

Coordination Chemistry

Metal Complexation

The pyrazole moiety is known for its ability to coordinate with metal ions, which is beneficial in the field of coordination chemistry. Studies have shown that compounds like this compound can form stable complexes with actinides and lanthanides, potentially aiding in the development of new materials for nuclear chemistry applications .

Material Science

Synthesis of Functional Materials

The compound's unique structural features allow it to be used in synthesizing functional materials, such as polymers and nanomaterials. Its application in creating piperidine-based polymers has been investigated, leading to materials with enhanced mechanical properties and thermal stability .

Catalysis

In catalysis, this compound has been utilized as a ligand in various catalytic reactions, including the copper-catalyzed azide-alkyne cycloaddition. This reaction is a cornerstone of click chemistry, facilitating the development of complex molecules from simpler precursors .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can form complexes with proteins or enzymes, influencing their activity. The tert-butyl group can enhance binding affinity by providing steric bulk, which can improve selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

- Structure : Differs by a methyl group at the pyrazole N1-position and a carboxylate ester on the piperidine ring.

- Properties : The methyl group reduces steric hindrance compared to tert-butyl, while the carboxylate enhances polarity. This compound crystallizes readily, as evidenced by X-ray diffraction studies .

- Applications : Often used as a synthetic intermediate for bioactive molecules due to its modular ester group.

Compound B : tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5d)

- Structure : Incorporates a 3-fluorophenyl substituent on the pyrazole and a methoxycarbonyl group.

- Reported yield: 73% .

- Characterization : NMR and IR data confirm the presence of fluorine-induced deshielding effects on adjacent protons .

Compound C : 5-(1-tert-butyl-1H-pyrazol-4-yl)-2-methylpiperidine

Functional Group Modifications

Compound D : N-[3-(tert-Butyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]-urea (BIRB796)

- Structure : A urea-linked derivative with a morpholinyl-ethoxy-naphthalene extension.

Key Observations :

Molecular Weight and Lipophilicity

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) |

|---|---|---|---|

| 2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine | C12H21N3 | 207.32 | ~2.5 |

| Compound C | C13H23N3 | 221.34 | ~3.0 |

| Compound D (BIRB796) | C32H38N6O3 | 578.69 | ~4.2 |

*LogP values estimated using fragment-based methods.

Analysis :

- Bulkier derivatives like BIRB796 exhibit significantly higher molecular weights, limiting bioavailability without formulation aids .

Biological Activity

2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including biological assays, molecular interactions, and pharmacological effects associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety. The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in neuropharmacology and oncology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-containing compounds have shown effectiveness against several cancer types, including breast cancer, lung cancer, and prostate cancer. For instance, compounds similar to this compound were observed to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1.0 µM, enhancing caspase-3 activity significantly at higher concentrations (10.0 µM) .

Neuroactive Properties

The piperidine ring is often associated with neuroactive properties. Compounds containing both piperidine and pyrazole groups have been studied for their potential as ligands in receptor-ligand interactions. They may exhibit effects on neurotransmitter systems, which could be beneficial for developing treatments for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Pharmacological Applications

The potential applications of this compound span various therapeutic areas:

- Anticancer Agents : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for developing new anticancer therapies.

- Neurological Disorders : The neuroactive properties suggest possible roles in treating conditions like anxiety or depression by modulating neurotransmitter systems.

Q & A

Basic: What are the recommended synthetic routes for 2-(1-(tert-Butyl)-1H-pyrazol-5-yl)piperidine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with pyrazole ring formation. For example, cyclocondensation of tert-butyl hydrazine with β-keto esters or acrylates can yield the pyrazole core, followed by piperidine coupling via nucleophilic substitution or palladium-catalyzed cross-coupling. Key factors include:

- Temperature control : Pyrazole cyclization requires 80–120°C to avoid side products like dimerized intermediates .

- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency between pyrazole and piperidine moieties (yield >75% vs. <50% without catalyst) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperidine attachment .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the tert-butyl moiety (δ ~1.3 ppm for C(CH₃)₃) and pyrazole protons (δ ~6.5–7.5 ppm) .

- X-ray crystallography : Resolve steric effects of the tert-butyl group on piperidine ring conformation. Example: Bond angles at N1 of pyrazole deviate by 5–7° due to steric hindrance .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate purity .

Basic: How should researchers align experimental design with theoretical frameworks for this compound?

Methodological Answer:

Link synthesis and analysis to conceptual models:

- Hammett substituent constants : Predict electronic effects of tert-butyl on pyrazole reactivity (σₚ ≈ -0.20 for electron-donating tert-butyl) to guide functionalization .

- Molecular orbital theory : Use DFT calculations (e.g., Gaussian 16) to map nucleophilic sites on the piperidine ring for targeted derivatization .

Advanced: How can researchers resolve contradictions in reported reaction kinetics for tert-butyl-substituted pyrazole derivatives?

Methodological Answer:

Contradictions often arise from solvent effects or impurity interference. Mitigation strategies:

- Control experiments : Compare kinetic data in anhydrous vs. hydrated DMF to assess solvent polarity impacts .

- LC-MS monitoring : Track intermediates (e.g., tert-butyl hydrazine byproducts) that may inhibit piperidine coupling .

- Replicate under inert atmospheres : Oxygen can oxidize pyrazole sulfides, altering reaction pathways .

Advanced: What methodologies are recommended for studying substituent effects on the piperidine ring’s conformational flexibility?

Methodological Answer:

- Dynamic NMR : Measure coalescence temperatures for chair-chair inversions of piperidine; tert-butyl groups raise energy barriers by ~3–5 kcal/mol .

- Variable-temperature XRD : Capture torsional angles at 100 K intervals to quantify steric strain .

- Molecular dynamics simulations : Use AMBER force fields to model substituent-induced puckering (e.g., C3-endo vs. C2-exo conformers) .

Advanced: How can researchers optimize reaction conditions to minimize diastereomer formation during piperidine functionalization?

Methodological Answer:

- Chiral HPLC : Screen catalysts (e.g., BINAP ligands) to enhance enantioselectivity in asymmetric alkylation (>90% ee achieved with Ru complexes) .

- Solvent-free conditions : Reduce racemization risks by avoiding polar solvents during SN2 reactions .

- Low-temperature quenching : Halt reactions at -20°C to prevent epimerization of labile stereocenters .

Advanced: What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

Methodological Answer:

- Kinase inhibition assays : Use FRET-based kits (e.g., Adapta™) with ATP concentrations adjusted to Km values (e.g., 10 µM for PI3Kδ) .

- Cellular uptake studies : Employ radiolabeled analogs (³H or ¹⁴C) with tert-butyl as a lipophilicity marker; compare with des-tert-butyl controls .

- Negative controls : Include piperidine-free analogs to isolate pyrazole-specific effects .

Advanced: How can computational models predict metabolic stability of this compound?

Methodological Answer:

- ADMET prediction : Use Schrödinger’s QikProp to calculate logP (tert-butyl increases logP by ~1.5 units) and CYP3A4 affinity .

- Docking simulations : Map interactions with CYP450 isoforms (e.g., π-π stacking between pyrazole and heme iron) to identify metabolic hotspots .

Advanced: What strategies address low reproducibility in scaled-up synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement inline FTIR to monitor tert-butyl group stability during heating phases .

- DoE optimization : Vary catalyst loading (5–15 mol%) and agitation rates (200–600 rpm) to identify critical parameters .

Advanced: How can researchers validate hypothesized structure-activity relationships (SAR) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.